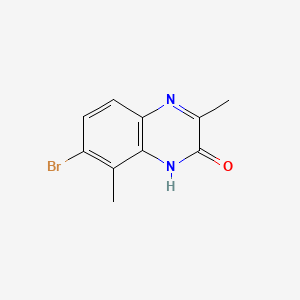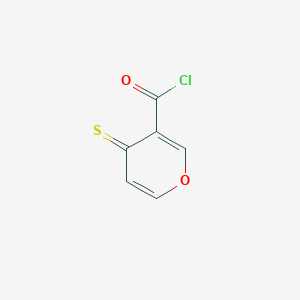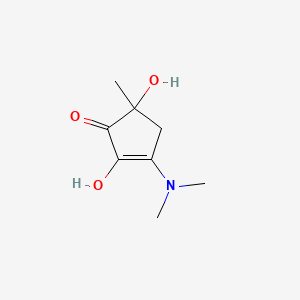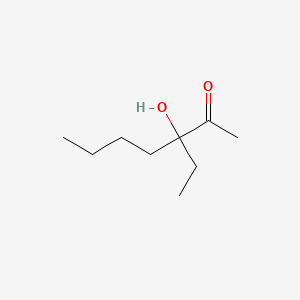
3-Ethyl-3-hydroxy-2-heptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-hydroxy-2-heptanone is an organic compound with the molecular formula C9H18O2 It is a ketone with a hydroxyl group and an ethyl group attached to the third carbon of the heptanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethyl-3-hydroxy-2-heptanone can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as ethyl acetoacetate, reacts with an alkyl halide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the reductive condensation of propionaldehyde with butanone. This reaction yields hept-4-en-3-one, which is subsequently hydrogenated to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-hydroxy-2-heptanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-ethyl-2-heptanone or 3-ethyl-2-heptanoic acid.
Reduction: Formation of 3-ethyl-3-hydroxyheptane.
Substitution: Formation of 3-ethyl-3-chloro-2-heptanone.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-hydroxy-2-heptanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-hydroxy-2-heptanone involves its interaction with various molecular targets and pathways. For example, it has been shown to promote plant growth through the action of auxin and strigolactone, indicating its role in hormonal signaling pathways . The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-3-hydroxy-2-heptanone can be compared with other similar compounds such as:
3-Hydroxy-2-heptanone: Lacks the ethyl group, resulting in different chemical properties and reactivity.
3-Ethyl-2-heptanone:
2-Heptanone: A simpler ketone without the hydroxyl or ethyl groups, used in different industrial applications.
Eigenschaften
CAS-Nummer |
54658-03-6 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
3-ethyl-3-hydroxyheptan-2-one |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-9(11,5-2)8(3)10/h11H,4-7H2,1-3H3 |
InChI-Schlüssel |
DBGUSILTSVPXGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







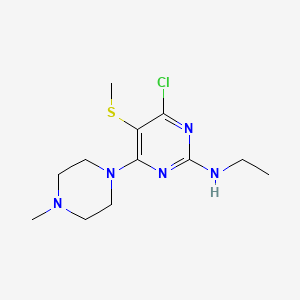
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
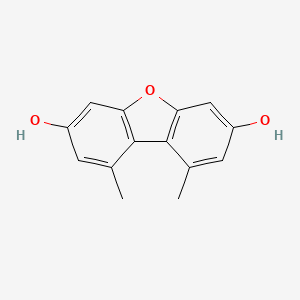
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)

